molecular formula C16H28N2O2 B5776256 2,5-bis[(diethylamino)methyl]-1,4-benzenediol CAS No. 5424-68-0

2,5-bis[(diethylamino)methyl]-1,4-benzenediol

Cat. No. B5776256
CAS RN: 5424-68-0
M. Wt: 280.41 g/mol
InChI Key: NVTLOLOYAHYCBL-UHFFFAOYSA-N
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Description

2,5-bis[(diethylamino)methyl]-1,4-benzenediol, also known as Compound Q, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can damage cellular components, leading to cell death. 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been shown to induce the generation of ROS in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as to induce apoptosis, or programmed cell death. Additionally, 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been shown to inhibit the growth of blood vessels that supply nutrients to tumors, a process known as angiogenesis.

Advantages and Limitations for Lab Experiments

2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been extensively studied in preclinical models, providing a wealth of information on its potential uses and mechanisms of action. However, there are also limitations to its use in lab experiments. 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are a number of future directions for research on 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q. One area of interest is the development of more efficient synthesis methods to improve yields and purity. Additionally, further investigation is needed to fully understand the mechanism of action of 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q, which could lead to the development of more targeted cancer therapies. Finally, more research is needed to investigate the potential use of 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q in combination with other cancer treatments, as well as its potential use in other disease contexts.

Synthesis Methods

The synthesis of 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q involves the reaction of 2,5-dihydroxytoluene with diethylamine in the presence of formaldehyde. The resulting compound is then purified through a series of chromatographic techniques to obtain pure 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q. The synthesis of 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been optimized to achieve high yields and purity, making it suitable for further research.

Scientific Research Applications

2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been investigated for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their efficacy.

properties

IUPAC Name

2,5-bis(diethylaminomethyl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-5-17(6-2)11-13-9-16(20)14(10-15(13)19)12-18(7-3)8-4/h9-10,19-20H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTLOLOYAHYCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1O)CN(CC)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202594
Record name 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,4-Benzenediol, 2,5-bis((diethylamino)methyl)-

CAS RN

5424-68-0
Record name 2,5-Bis[(diethylamino)methyl]-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5424-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC12253
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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